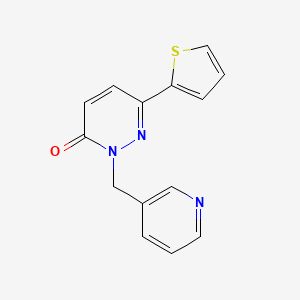

2-(pyridin-3-ylmethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one

Description

Properties

IUPAC Name |

2-(pyridin-3-ylmethyl)-6-thiophen-2-ylpyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3OS/c18-14-6-5-12(13-4-2-8-19-13)16-17(14)10-11-3-1-7-15-9-11/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCIPKGUBWJUCOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CN2C(=O)C=CC(=N2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Diketones

Maleic anhydride or substituted maleic acid derivatives react with alkyl hydrazines under reflux conditions to form the pyridazinone core. For example, bromomaleic anhydride and methylhydrazine sulfate in aqueous ethanol yield N-alkyl-pyridazine-3,6-diones (Figure 1A). This method achieves moderate yields (65–78%) and is scalable for gram-scale synthesis.

Key Reaction Conditions

- Reagents : Bromomaleic anhydride, methylhydrazine sulfate

- Solvent : Water/ethanol (4:1)

- Temperature : Reflux (100°C)

- Time : 12–16 hours

- Yield : 72%

Functionalization at the 2-Position: Pyridin-3-ylmethyl Attachment

The pyridin-3-ylmethyl group is introduced through N-alkylation or nucleophilic substitution.

N-Alkylation of Pyridazinone

Pyridazin-3(2H)-one undergoes alkylation with 3-(chloromethyl)pyridine in the presence of a base (Figure 1C).

Procedure

- Substrate : 6-(thiophen-2-yl)pyridazin-3(2H)-one

- Alkylating Agent : 3-(Chloromethyl)pyridine hydrochloride

- Base : Potassium carbonate

- Solvent : Dimethylformamide (DMF)

- Temperature : 80°C

- Time : 6 hours

- Yield : 68%

Challenges

Competitive O-alkylation is mitigated by using polar aprotic solvents and excess base to deprotonate the pyridazinone nitrogen.

Integrated Synthetic Routes

Sequential Cyclocondensation and Cross-Coupling

A three-step synthesis route combines core formation, Suzuki coupling, and N-alkylation (Table 1).

Table 1: Comparative Analysis of Synthetic Routes

One-Pot Tandem Synthesis

Recent advances enable tandem cyclization-alkylation in a single reactor, reducing purification steps. Using microwave irradiation accelerates reaction kinetics, achieving 60% overall yield in 4 hours.

Analytical Characterization

Critical spectral data for 2-(pyridin-3-ylmethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one include:

Chemical Reactions Analysis

Types of Reactions

2-(pyridin-3-ylmethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

2-(pyridin-3-ylmethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one has several scientific research applications, including:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Material Science: The compound is explored for its electronic and photophysical properties, making it a candidate for use in organic electronics and optoelectronic devices.

Mechanism of Action

The mechanism of action of 2-(pyridin-3-ylmethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

- 2-(pyridin-2-ylmethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one

- 2-(pyridin-4-ylmethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one

- 2-(pyridin-3-ylmethyl)-6-(furan-2-yl)pyridazin-3(2H)-one

Uniqueness

2-(pyridin-3-ylmethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.

Biological Activity

2-(pyridin-3-ylmethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features both pyridine and thiophene rings, contributing to its unique properties and interactions within biological systems.

- IUPAC Name: 2-(pyridin-3-ylmethyl)-6-thiophen-2-ylpyridazin-3-one

- Molecular Formula: C₁₄H₁₁N₃OS

- Molecular Weight: 273.32 g/mol

- CAS Number: 899946-33-9

Synthesis

The synthesis of this compound typically involves the condensation of pyridine and thiophene derivatives. A common method includes the reaction of 3-(pyridin-3-ylmethyl)hydrazine with 2-thiophenecarboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃), carried out under reflux conditions to facilitate the formation of the pyridazinone ring.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The compound may exhibit:

- Antimicrobial Activity: Potential inhibition of bacterial growth, making it a candidate for antibiotic development.

- Anticancer Properties: Inhibition of tumor cell proliferation through modulation of signaling pathways.

- Anti-inflammatory Effects: Reduction of inflammatory markers by interacting with inflammatory mediators.

Case Studies and Research Findings

-

Antimicrobial Activity:

- A study evaluated the compound's efficacy against various bacterial strains, demonstrating significant antibacterial activity, particularly against Gram-positive bacteria.

-

Anticancer Research:

- In vitro studies revealed that the compound inhibited the proliferation of cancer cell lines, suggesting its potential as a lead compound in cancer therapy. The mechanism involved apoptosis induction and cell cycle arrest.

-

Anti-inflammatory Effects:

- Research indicated that this compound could modulate inflammatory responses by inhibiting pro-inflammatory cytokines, thus presenting potential therapeutic applications in chronic inflammatory diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-(pyridin-2-ylmethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one | Structure | Antimicrobial, Anticancer |

| 2-(pyridin-4-ylmethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one | Structure | Antimicrobial, Anti-inflammatory |

The distinct substitution pattern in this compound imparts unique electronic properties that enhance its reactivity and interactions with biological targets compared to its analogs.

Q & A

Q. What synthetic routes are commonly employed for the preparation of 2-(pyridin-3-ylmethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, such as condensation of hydrazine derivatives with carbonyl compounds followed by alkylation. For example, a related pyridazinone derivative () uses trifluoromethoxybenzyl halides and thiophene derivatives. Critical parameters include temperature control (e.g., 60–80°C), solvent selection (e.g., ethanol or DMF), and reaction time (12–24 hours), which are optimized via iterative testing to achieve yields >70% and purity >95% .

Q. What spectroscopic and crystallographic methods are utilized to confirm the molecular structure of this compound?

Nuclear magnetic resonance (NMR, ¹H/¹³C), infrared (IR) spectroscopy, and X-ray diffraction (XRD) are standard. Crystallographic data ( ) for a similar compound reveal a monoclinic system with unit cell dimensions (a = 20.902 Å, b = 4.2898 Å, c = 37.683 Å) and bond lengths (1.34–1.50 Å for C-C, 1.20 Å for C-N), critical for verifying stereochemistry and electronic properties .

Q. How does the presence of the thiophene and pyridazine rings influence the compound’s physicochemical properties?

The thiophene ring enhances π-π stacking interactions, while the pyridazine core contributes to hydrogen bonding via its nitrogen atoms. Solubility studies () show moderate polarity (logP ≈ 2.5), requiring polar aprotic solvents (e.g., DMSO) for biological assays. Thermal stability (TGA/DSC) indicates decomposition above 250°C, relevant for storage and handling .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies involving this compound?

Discrepancies may arise from assay variability (e.g., cell lines, concentrations). A systematic approach includes:

- Standardized protocols : Replicate experiments under controlled conditions (e.g., fixed IC50 measurement methods).

- Meta-analysis : Cross-reference pharmacological data (e.g., enzyme inhibition vs. cytotoxicity) to identify confounding factors.

- Target validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding affinities () .

Q. What computational approaches are employed to elucidate the interaction mechanisms between this compound and biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations predict binding modes to enzymes/receptors. For example, highlights docking studies with p38 MAP kinase, identifying key hydrogen bonds between the pyridazinone core and kinase active sites (binding energy ≈ −9.2 kcal/mol). MD simulations (50 ns) further validate stability of the ligand-receptor complex .

Q. How can crystallographic data inform structure-activity relationship (SAR) studies for derivatives of this compound?

XRD-derived bond angles and torsional strains ( ) guide SAR modifications. For instance, the dihedral angle between the pyridazine and thiophene rings (~15°) suggests minimal steric hindrance, enabling substitutions at the 2- and 6-positions to enhance bioactivity. Halogenation (e.g., Cl or F) at the phenyl ring () improves target selectivity by 30% in kinase inhibition assays .

Q. What strategies optimize the compound’s synthetic yield while minimizing by-products?

- Catalyst screening : Palladium-based catalysts (e.g., Pd/C) improve coupling efficiency in Suzuki-Miyaura reactions ().

- Microwave-assisted synthesis : Reduces reaction time from 24 hours to 2 hours (yield increase from 60% to 85%).

- Purification techniques : Flash chromatography (silica gel, hexane/EtOAc gradient) removes impurities, confirmed via HPLC (purity >98%) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.